molecular formula C7H11F3O B1306056 2-(Trifluoromethyl)cyclohexanol CAS No. 104282-19-1

2-(Trifluoromethyl)cyclohexanol

Cat. No. B1306056
CAS RN: 104282-19-1
M. Wt: 168.16 g/mol
InChI Key: BGAGPUHWVOHHTP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexanol (2-TFCH) is a cyclohexanol derivative with a trifluoromethyl group attached to the 2-position of the cyclohexane ring. The molecule is a colorless liquid at room temperature and is soluble in most organic solvents. It is a common reagent in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

Co-Carcinogenic Potential in Liver Lesions

2-(Trifluoromethyl)cyclohexanol, as a derivative of cyclohexanol, has been studied for its potential co-carcinogenic effects. In a study involving male Fisher 344 rats, cyclohexanol demonstrated a strong tumor co-promoter potential in liver preneoplastic lesions induced by N-nitrosodiethylamine and 2-acetylaminofluorene. This research contributes to understanding the carcinogenic risks associated with chemical exposure, particularly in industrial settings (Márquez-Rosado et al., 2007).

Role in Industrial Chemical Processes

Cyclohexanol, closely related to this compound, plays a vital role in industrial chemical processes. It serves as a starting material for fuel production, with studies focusing on its efficient conversion from phenol through selective hydrogenation. The development of catalysts for this process, including those based on Ni nanoparticles, has been a significant area of research, aiming to achieve high conversion rates and selectivity under mild conditions (Jie et al., 2017).

Application in Lignin-Derived Phenol Conversion

Another significant application of cyclohexanol derivatives involves the conversion of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process is crucial for producing polymers, spices, and medicines. The effectiveness of different cobalt-based catalysts in this conversion highlights the importance of catalyst design in optimizing industrial chemical reactions (Liu et al., 2017).

Safety and Hazards

2-(Trifluoromethyl)cyclohexanol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGPUHWVOHHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380532
Record name 2-(trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104282-19-1
Record name 2-(trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)cyclohexanol
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2-(Trifluoromethyl)cyclohexanol
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2-(Trifluoromethyl)cyclohexanol
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2-(Trifluoromethyl)cyclohexanol

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